molecular formula C6H4ClN5 B1602808 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine CAS No. 135948-75-3

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine

Cat. No.: B1602808
CAS No.: 135948-75-3
M. Wt: 181.58 g/mol
InChI Key: CNKRSOSVASHQSV-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .

Properties

IUPAC Name

4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRSOSVASHQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597483
Record name 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135948-75-3
Record name 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine

General Approach:
The predominant method to synthesize 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves reacting 4,6-dichloropyrimidine with 1H-1,2,4-triazole. The triazole acts as a nucleophile, substituting one chlorine atom at the 6-position while leaving the 4-chloro substituent intact. This reaction is typically base-mediated and carried out in polar aprotic solvents.

Typical Reaction Conditions:

  • Base: Sodium hydride, potassium carbonate, or cesium carbonate
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 20°C to 120°C, depending on the base and solvent system
  • Reaction Time: Several hours to up to 66 hours for complete conversion

Example:
A reported procedure uses cesium carbonate as a base in DMF at room temperature (20°C) for 66 hours to react 4,6-dichloro-2-methylpyrimidine with 3,5-dimethyl-1H-1,2,4-triazole, yielding the corresponding 4-chloro-6-(triazolyl)pyrimidine intermediate with a 69% yield.

Parameter Details
Starting Material 4,6-dichloropyrimidine derivative
Nucleophile 1H-1,2,4-triazole
Base Cesium carbonate (Cs2CO3)
Solvent N,N-Dimethylformamide (DMF)
Temperature 20°C (room temperature)
Reaction Time 66 hours
Yield ~69%

Variations in Pyrimidine Substitution and Reaction Optimization

Substituent Effects:
Modifications on the pyrimidine ring, such as methyl or ethyl groups at the 2-position, can influence reactivity and selectivity. For example, 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine synthesis follows a similar substitution pathway but may require heating to 80–120°C to achieve full conversion.

Industrial Scale Adaptations:
In industrial production, continuous flow reactors are employed to enhance reaction efficiency and yield. Catalysts and optimized temperature and solvent conditions improve scalability and process control.

Alternative Synthetic Routes and Key Intermediates

Stepwise Synthesis via Intermediate Formation:
Some synthetic strategies involve preparing key intermediates such as hydrazinecarboamide derivatives and their subsequent condensation to form triazole-pyrimidine analogues. For example, reacting intermediate hydrazinecarboamide with substituted pyrimidines under weakly basic conditions at room temperature yields various triazole-pyrimidine analogs, including this compound derivatives.

Reaction Scheme Highlights:

  • Hydrazinecarboamide reacts with benzoyl chloride to form an intermediate hydrazide
  • Self-condensation under basic reflux forms a triazole intermediate
  • Nucleophilic substitution with 2,4,6-trichloropyrimidine derivatives under mild base conditions leads to the target compounds

Summary Table of Preparation Methods

Method No. Starting Materials Base Solvent Temperature Reaction Time Yield (%) Notes
1 4,6-Dichloropyrimidine + 1H-1,2,4-triazole Sodium hydride / K2CO3 DMF / DMSO 80–120°C Several hours Not specified Classical nucleophilic substitution
2 4,6-Dichloro-2-methylpyrimidine + triazole Cesium carbonate DMF 20°C 66 hours 69 Room temperature, longer reaction time
3 Hydrazinecarboamide + substituted pyrimidines Weak base (NaOH, K2CO3) Various Room temperature Not specified Moderate Stepwise synthesis via triazole intermediate

Research Findings and Optimization Insights

  • Base Selection: Strong bases like sodium hydride promote faster substitution but may require elevated temperatures. Milder bases like cesium carbonate allow room temperature reactions but require extended times.
  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of triazole and solubilize reactants, favoring substitution.
  • Temperature Control: Elevated temperatures (80–120°C) accelerate reactions but may lead to side reactions; room temperature processes are milder but slower.
  • Industrial Scale-Up: Continuous flow reactors and catalytic systems improve yield and process safety, allowing better heat and mass transfer.
  • Intermediate Stability: The presence of substituents on the pyrimidine ring influences intermediate stability and reactivity, which can be exploited for selective synthesis of derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride, potassium carbonate) and an aprotic solvent (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of diverse derivatives with potential applications in drug development.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it can inhibit the growth of certain pathogens while displaying low toxicity towards human cells. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects against various diseases:

  • Cancer: It has been shown to inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
  • Neurodegenerative Disorders: The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like Alzheimer's disease .

Data Table: Applications Overview

Application AreaSpecific Use CasesMechanism of Action
ChemistryBuilding block for heterocyclesReacts with nucleophiles to form derivatives
BiologyAntimicrobial agentInhibits pathogen growth with low human toxicity
MedicineCancer therapyInduces apoptosis by inhibiting DNA synthesis
Neurodegenerative treatmentModulates inflammatory pathways

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of various triazolopyrimidine derivatives against biofilm formation and cytotoxicity towards pathogens. Results showed that these compounds inhibited biofilm formation effectively while maintaining low toxicity towards human macrophage cells and high efficacy against protozoan parasites such as Leishmania spp. .

Case Study 2: Cancer Treatment Potential

Research demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the inhibition of key enzymes involved in cellular proliferation. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes involved in various biological processes, such as DNA synthesis and cell division. It exerts its effects by binding to the active sites of these enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and triazole groups. This unique structure contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .

Biological Activity

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine (CAS Number: 135948-75-3) is a heterocyclic compound that exhibits significant biological activity due to its unique structural features combining pyrimidine and triazole rings. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C6H4ClN5
  • Molecular Weight : 181.58 g/mol
  • Structure : The compound features a chloro group at the 4-position and a triazole moiety at the 6-position of the pyrimidine ring, which enhances its biological interactions.

Biological Activity Overview

This compound has been investigated for various pharmacological activities including:

  • Antiviral Activity : Exhibits potential in inhibiting viral replication.
  • Anticancer Properties : Shows promise in targeting cancer cell lines.
  • Antimicrobial Effects : Demonstrates activity against a range of bacterial pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Neuroprotective Effects : It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating potential in neuroinflammatory conditions .
  • Biochemical Pathways :
    • Affects endoplasmic reticulum (ER) stress pathways.
    • Modulates the NF-kB inflammatory pathway.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For example:

  • It demonstrated moderate effectiveness against Mycobacterium tuberculosis strains but was inactive against other Gram-positive and Gram-negative bacteria from the ESKAPE panel .

Anticancer Activity

In vitro studies have highlighted its potential as an anticancer agent:

  • The compound was tested against several cancer cell lines including MCF-7 and showed significant cytotoxic effects. It induced apoptosis and inhibited cell migration .

Neuroprotective Studies

Research indicates that the compound may serve as a neuroprotective agent:

  • It has been shown to mitigate neuroinflammation by reducing pro-inflammatory cytokines in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisModerate inhibition
AnticancerMCF-7 cancer cell lineInduced apoptosis
NeuroprotectiveHuman microglia cellsReduced NO and TNF-α production

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine?

  • Answer: The compound can be synthesized via cyclocondensation reactions. For example, propane-1,3-diamine reacts with (1H-1,2,4-triazol-1-yl)methanol and formaldehyde under reflux conditions, yielding a triazole-functionalized pyrimidine core. This method emphasizes precise stoichiometric control and purification via recrystallization . Alternative routes involve nucleophilic substitution at the 4-chloro position of pyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1624 cm⁻¹ for triazole, C-Cl stretch at ~779 cm⁻¹) .
  • NMR (1H and 13C): Aromatic protons appear as multiplet signals (δ 7.65–8.47 ppm), while NH protons resonate at δ 13.41 ppm .
  • Mass Spectrometry: Confirms molecular weight (e.g., m/z 443 [M⁺] for related triazolyl-pyrimidine derivatives) .
  • Elemental Analysis: Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Answer: Common assays include:

  • Kinase Inhibition: Src/Abl kinase inhibition assays using recombinant enzymes and ATP-competitive binding studies .
  • Cytoprotective Activity: HCl-ethanol-induced ulcer models in rats, with ulcer inhibition quantified via histopathological scoring .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Answer: SC-XRD at 150 K and room temperature confirms bond lengths (e.g., C-N triazole bonds at 1.326–1.334 Å) and dihedral angles between pyrimidine and triazole rings. Thermal expansion studies reveal anisotropic lattice changes, critical for stability assessments in drug formulation .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Answer:

  • Substituent Engineering: Introducing electron-withdrawing groups (e.g., -Cl) at the pyrimidine 4-position improves kinase binding affinity, as shown in Src/Abl inhibitors .
  • Heterocycle Fusion: Coupling with coumarin or pyrazole moieties (e.g., 4-(coumarin-3-yl)pyrimidin-2(1H)-one) enhances cellular permeability and target selectivity .
  • SAR Studies: Systematic variation of triazole substituents (e.g., methyl vs. phenyl) correlates with α1-adrenergic receptor antagonism .

Q. How do computational methods aid in understanding its reactivity and stability?

  • Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites via Fukui indices, validated by experimental reactivity (e.g., regioselective substitution at the pyrimidine 6-position) .
  • Molecular Dynamics (MD): Simulate solvation effects and thermal stability, aligning with DSC data (melting point ~385 K) .

Q. What analytical challenges arise in detecting byproducts during synthesis?

  • Answer:

  • HPLC-MS: Resolves intermediates like 4-chloro-6-hydroxypyrimidine, which may form under incomplete triazole substitution.
  • TGA-DSC: Detects decomposition products (e.g., HCl release at >200°C), requiring inert atmosphere handling .

Methodological Notes

  • Contradictions in Evidence: While most studies use cyclocondensation for synthesis , alternative methods (e.g., SNAr reactions) may yield varying purity levels . Researchers must optimize conditions based on target application.
  • Excluded Sources: Commercial data (e.g., supplier catalogs) were omitted to prioritize peer-reviewed methodologies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine
Reactant of Route 2
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4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.